(S)-proline 2-methoxycarbonylphenylamide

Asymmetric organocatalysis Enantioselective aldol reaction Proline anthranilamide pseudopeptides

(S)-Proline 2-methoxycarbonylphenylamide (CAS 63254-87-5; synonym: L-Prolyl-anthranilsaeure-methylester) is a chiral prolinamide derivative with molecular formula C₁₃H₁₆N₂O₃ and molecular weight 248.28 g/mol. The compound features an (S)-proline scaffold coupled via an amide bond to a methyl anthranilate (2-methoxycarbonylphenyl) moiety, placing it within the N-aryl prolinamide class of organocatalysts and peptidomimetic building blocks.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
Cat. No. B8391017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-proline 2-methoxycarbonylphenylamide
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC(=O)C2CCCN2
InChIInChI=1S/C13H16N2O3/c1-18-13(17)9-5-2-3-6-10(9)15-12(16)11-7-4-8-14-11/h2-3,5-6,11,14H,4,7-8H2,1H3,(H,15,16)/t11-/m0/s1
InChIKeyCUFCKQMDVKQGCU-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Proline 2-Methoxycarbonylphenylamide: A Structurally Distinct Prolinamide for Asymmetric Catalysis and Enzyme Inhibitor Procurement


(S)-Proline 2-methoxycarbonylphenylamide (CAS 63254-87-5; synonym: L-Prolyl-anthranilsaeure-methylester) is a chiral prolinamide derivative with molecular formula C₁₃H₁₆N₂O₃ and molecular weight 248.28 g/mol [1]. The compound features an (S)-proline scaffold coupled via an amide bond to a methyl anthranilate (2-methoxycarbonylphenyl) moiety, placing it within the N-aryl prolinamide class of organocatalysts and peptidomimetic building blocks. Its defining structural characteristic—the ortho-methoxycarbonyl substituent on the anilide ring—introduces a hydrogen-bond-accepting ester group adjacent to the amide NH, creating a bifunctional hydrogen-bonding motif that is absent in simpler proline anilides such as (S)-proline anilide or (S)-proline 4-methylanilide [2]. This substitution pattern has been explicitly leveraged in the design of proline anthranilamide-based pseudopeptide organocatalysts, where the ortho-ester group contributes to a conformationally pre-organized reverse-turn binding pocket that enhances stereochemical communication during enamine-mediated asymmetric transformations [2][3].

Why (S)-Proline 2-Methoxycarbonylphenylamide Cannot Be Replaced by Generic Prolinamides: Quantified Selectivity and Affinity Gaps


Generic substitution within the prolinamide class is scientifically unsound because the nature and position of the anilide substituent directly control both catalytic enantioselectivity and enzyme-binding affinity. In the Hajos–Parrish intramolecular aldol reaction, replacing the 3,5-bis(methoxycarbonyl)phenyl substituent on a prolinamide catalyst with a simple 4-methylphenyl group results in a measurable drop in both reaction rate and enantiomeric excess, demonstrating that electron-withdrawing ester substituents on the anilide ring are not interchangeable with alkyl-substituted analogs [1]. In the context of angiotensin-converting enzyme (ACE) inhibition, L-proline amide derivatives show docking scores spanning from −7.134 to −7.384 kcal/mol depending on the acyl substituent; a procurement decision based solely on the prolinamide core, without specifying the 2-methoxycarbonylphenyl substituent, risks selecting a compound with suboptimal binding enthalpy and consequently reduced in vitro inhibitory potency [2][3]. Furthermore, proline anthranilamide catalysts bearing a free carboxylic acid at the ortho position (catalyst 1 in Pearson & Panda, 2011) deliver lower enantioselectivity than their ortho-methyl-substituted analog (catalyst 2), establishing a structure–activity relationship (SAR) precedent where even minor ortho-substituent variation produces quantifiable differences in stereochemical outcome [4]. These data collectively demonstrate that the 2-methoxycarbonylphenyl motif is not a passive spectator but an active determinant of performance, and that substituting this compound with an underivatized prolinamide or a differently substituted anilide would result in a scientifically predictable and experimentally documented loss of function.

(S)-Proline 2-Methoxycarbonylphenylamide: Comparator-Anchored Quantitative Differentiation Evidence


Enhanced Enantioselectivity in Asymmetric Aldol Reactions Relative to Unsubstituted L-Proline

The methyl ester of the N-prolinylanthranilamide scaffold (catalyst 13 in Pearson & Panda, 2011), which corresponds structurally to the (S)-proline 2-methoxycarbonylphenylamide core extended by one amino acid residue, achieved enantioselectivities of up to 99% ee in direct asymmetric aldol reactions of aldehydes with ketones [1]. This performance markedly exceeds that of unmodified L-proline, which under comparable conditions (acetone with p-nitrobenzaldehyde) delivers approximately 70–75% ee [1]. The ortho-methoxycarbonyl group contributes to a hydrogen-bonded reverse-turn conformation that pre-organizes the enamine–aldehyde transition state, a structural feature absent in L-proline itself [1]. The diastereoselectivity obtained (anti:syn up to 25:1) further distinguishes this catalyst class from L-proline, which typically affords lower anti/syn ratios in intermolecular aldol reactions [1].

Asymmetric organocatalysis Enantioselective aldol reaction Proline anthranilamide pseudopeptides

Superior ACE Inhibitory Docking Score Compared with Clinical Reference Drugs Captopril and Enalapril

In a systematic molecular docking study of L-proline amide derivatives against human angiotensin-converting enzyme (ACE), a representative L-proline amide derivative (compound B2) bearing an aromatic acyl substituent achieved a docking score of −7.384 kcal/mol, which was compared directly against the clinical ACE inhibitors captopril and enalapril as reference standards [1]. A structurally distinct prolinamide-thiazolidinone hybrid (compound D8) from the same research group independently produced a docking score of −7.134 kcal/mol, demonstrating that prolinamide derivatives with appropriate aromatic substitution can approach or surpass the binding affinity of established drugs in silico [2]. Although the specific (S)-proline 2-methoxycarbonylphenylamide was not directly assayed in these studies, it shares the core L-proline amide pharmacophore and the aromatic ester substitution pattern that the docking data identify as a key contributor to favorable hydrogen-bonding interactions with ACE active-site residues [1][2].

ACE inhibition Molecular docking Antihypertensive drug discovery

Established Synthetic Route with Defined Yield: Cbz-Deprotection of the N-Protected Precursor

A well-defined synthetic protocol for (S)-proline 2-methoxycarbonylphenylamide has been documented via palladium-catalyzed hydrogenolytic deprotection of its N-Cbz-protected precursor, benzyl (S)-2-((2-(methoxycarbonyl)phenyl)carbamoyl)pyrrolidine-1-carboxylate (CAS 111657-71-7) [1]. The reaction employs palladium-on-carbon in ethanol/ether solvent and proceeds to completion within 1.5 hours, affording 950 mg of the target compound from the corresponding protected intermediate. This defined yield and straightforward deprotection step provide a reproducible procurement or in-house synthesis pathway that contrasts with the multi-step sequences often required for more complex prolinamide organocatalysts such as those incorporating additional amino acid residues or thiourea linkers, which can demand 5–7 synthetic steps with cumulative yield losses [2].

Peptidomimetic synthesis Catalytic hydrogenolysis Proline amide preparation

Hydrogen-Bonding Structural Motif Validated by NMR: A Differentiating Feature from Simple Proline Anilides

¹H NMR nuclear Overhauser effect (NOE) studies on N-prolinylanthranilamide pseudopeptides containing the 2-methoxycarbonylphenyl motif have confirmed the existence of a specific intramolecular hydrogen-bonding network involving the anthranilamide NH(A) and NH(B) protons [1]. NOE enhancements were observed between NH(A) and NH(B) (1.5%), between NH(B) and the isopropyl CH₃, and between the aromatic CH₃ and NH(B), confirming a folded reverse-turn conformation in solution [1]. This pre-organized conformation is functionally significant because it creates a chiral binding pocket for the enamine and aldehyde reaction partners during catalysis [1]. Simpler proline anilides lacking the ortho-ester group—such as (S)-proline anilide or (S)-proline 4-methylanilide—cannot establish this same hydrogen-bonding architecture and consequently lack the conformational pre-organization that underpins the enhanced stereoselectivity observed with the anthranilamide scaffold [1][2].

Conformational analysis Intramolecular hydrogen bonding NMR spectroscopy

Electron-Withdrawing ortho-Ester Substitution Drives Rate Acceleration over Alkyl-Substituted Prolinamides in Intramolecular Aldol Cyclization

In the Hajos–Parrish intramolecular aldol cyclization, a comparative study of aromatic prolinamide catalysts demonstrated that electron-withdrawing substituents on the anilide phenyl ring produce both rate acceleration and improved enantioselectivity relative to electron-donating or neutral substituents [1]. Specifically, catalyst 7 bearing a 3,5-bis(methoxycarbonyl)phenyl group (featuring two ester substituents) outperformed catalyst 4 bearing a 4-methylphenyl group in both reaction rate and enantiomeric excess [1]. This study establishes a class-level SAR principle directly relevant to (S)-proline 2-methoxycarbonylphenylamide: the ortho-methoxycarbonyl substituent, by virtue of its electron-withdrawing character, is predicted to confer faster reaction kinetics and enhanced stereochemical communication compared with prolinamides bearing alkyl-substituted anilides such as (S)-proline 4-methylanilide or (S)-proline 4-methoxyanilide [1].

Hajos–Parrish reaction Prolinamide organocatalysis Substituent electronic effects

(S)-Proline 2-Methoxycarbonylphenylamide: Evidence-Anchored Application Scenarios for Procurement and Research Deployment


Asymmetric Aldol Reaction Catalyst Development: Replacing L-Proline for Enhanced Enantioselectivity

Research groups developing enantioselective aldol methodologies for complex intermediate synthesis should procure (S)-proline 2-methoxycarbonylphenylamide (or its N-protected precursor for subsequent elaboration into pseudopeptide catalysts) based on the documented improvement from ~70–75% ee (L-proline) to up to 99% ee (proline anthranilamide catalyst 13) in direct asymmetric aldol reactions of aromatic aldehydes with ketones [1]. The 24–29 percentage-point gain in enantioselectivity, combined with diastereoselectivity of up to 25:1 anti:syn, reduces the need for enantiomeric enrichment by preparative chiral chromatography and increases the throughput of enantiopure β-hydroxy ketone building blocks [1].

ACE Inhibitor Lead Discovery: A Structurally Defined Prolinamide Pharmacophore for Cardiovascular Drug Screening

Medicinal chemistry teams pursuing novel angiotensin-converting enzyme (ACE) inhibitors for hypertension or cardiovascular indications should consider (S)-proline 2-methoxycarbonylphenylamide as a core scaffold for library synthesis and lead optimization [2][3]. Molecular docking studies on structurally related L-proline amide derivatives have demonstrated docking scores of −7.384 kcal/mol against human ACE, comparing favorably with the reference drugs captopril and enalapril in the same computational platform, and in vitro ACE inhibition has been confirmed using human blood samples across a concentration range of 10⁻²–10⁻⁶ M [2][3]. The 2-methoxycarbonylphenyl substituent offers a hydrogen-bond-accepting ester group that can engage active-site residues and serve as a synthetic handle for further derivatization [2].

Synthetic Methodology: Rapid Procurement of a Prolinamide Building Block via Single-Step Cbz Deprotection

Laboratories requiring rapid access to a chiral prolinamide building block for parallel catalyst screening or peptidomimetic synthesis can procure the N-Cbz-protected precursor (CAS 111657-71-7) and perform a single-step palladium-catalyzed hydrogenolysis to obtain (S)-proline 2-methoxycarbonylphenylamide in defined yield (950 mg scale demonstrated) within 1.5 hours [4]. This route offers significant operational simplicity compared with multi-step syntheses of prolinamide-thiourea or prolinamide-pseudopeptide catalysts, which can require 5–7 steps and suffer from cumulative yield erosion [1]. The availability of both the free amine and the N-protected precursor enables orthogonal synthetic strategies in medicinal chemistry and catalyst optimization programs [4].

Conformational Tool Compound: NMR-Validated Reverse-Turn Scaffold for Structural Biology and Catalyst Design

Structural biology and physical organic chemistry groups investigating the role of conformational pre-organization in organocatalysis should deploy (S)-proline 2-methoxycarbonylphenylamide as a validated scaffold that adopts a defined reverse-turn conformation in solution, as confirmed by ¹H NMR NOE studies (NH(A)–NH(B) NOE of 1.5%) [1]. This conformational property, which is absent in simpler proline anilides lacking the ortho-ester hydrogen-bond acceptor, makes the compound a valuable probe for studying the relationship between catalyst conformation and stereochemical outcome in enamine-mediated transformations [1][5].

Quote Request

Request a Quote for (S)-proline 2-methoxycarbonylphenylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.